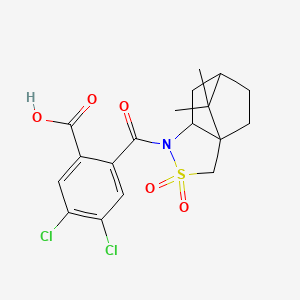

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

描述

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam (CDBCS) is a synthetic compound that has been extensively studied for its potential applications in biochemistry and physiology. It is a derivative of camphor sultam and has been used as a model compound in many scientific studies. CDBCS is a versatile compound with a wide range of applications in both basic and applied research.

科研应用

Optical Resolution and Stereochemistry Determination : This compound is used as a chiral probe for optical resolution and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids. This is crucial in the study of stereochemistry in organic compounds (Harada, Soutome, Murai, & Uda, 1993).

Asymmetric Synthesis : It is widely used as a chiral auxiliary in asymmetric synthesis. This application spans various reactions such as alkylations, cyclopropanation, reductions, and Diels-Alder reactions, contributing significantly to the stereoselective construction of natural products (Heravi & Zadsirjan, 2014).

Synthesis of Amino Acids : It assists in the efficient asymmetric synthesis of amino acids like alpha-methylcysteine. This process involves stereoselective alkylation and subsequent protection of the amino acid, showcasing its utility in producing specific chiral molecules (Singh, Rao, & Pennington, 2004).

Enantioselective Reactions : The compound is used in enantioselective reactions such as halolactonization to create chiral lactones, important in the synthesis of complex organic molecules with specific stereochemistry (Yokomatsu, Iwasawa, & Shibuya, 1992).

Cyclopropanation of Unsaturated Carboxylic Acids : It has been utilized as a chiral auxiliary in the cyclopropanation of α,β-unsaturated carboxylic acids, facilitating stereoselective synthesis of cyclopropanated products (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994).

Development of Therapeutic Agents : It has been employed in the synthesis of therapeutic agents like (R)-2-Propyloctanoic acid, potentially useful for treating Alzheimer's disease (Hasegawa & Yamamoto, 2000).

Chiral Liquid Chromatography : The compound is used in chiral liquid chromatography-mass spectrometry for the separation and efficient detection of non-UV-active enantiomers and diastereomers, important in pharmaceutical research (Kagan, Chlenov, Greenfield, & Ho, 2006).

Meta C-H Chlorination : It's used in ligand-promoted ruthenium-catalyzed meta C-H chlorination of arenes, indicating its utility in organic synthesis and catalysis (Fan, Lu, Cheng, & Zhang, 2018).

性质

IUPAC Name |

4,5-dichloro-2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFABDSDXSYNRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659882 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam | |

CAS RN |

193202-37-8 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)